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Compound of Interest

Compound Name: Methyl 3-oxohexanoate

Cat. No.: B1330201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-oxohexanoate, a beta-keto ester, serves as a versatile building block in organic

synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and

specialty polymers. A thorough understanding of its thermochemical properties is paramount for

process optimization, reaction modeling, and ensuring safety in its application. This technical

guide provides a summary of estimated thermochemical data for Methyl 3-oxohexanoate and

outlines a representative reaction mechanism, offering valuable insights for professionals in

research and development.

Thermochemical Data of Methyl 3-oxohexanoate
Due to a lack of publicly available experimental thermochemical data for Methyl 3-
oxohexanoate, the following values have been estimated using the Joback group contribution

method. This method predicts thermochemical properties based on the molecular structure of

the compound.
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Property Symbol Estimated Value Unit

Standard Enthalpy of

Formation (Ideal Gas,

298.15 K)

ΔHf° -543.21 kJ/mol

Standard Gibbs Free

Energy of Formation

(Ideal Gas, 298.15 K)

ΔGf° -443.83 kJ/mol

Heat Capacity (Ideal

Gas, 298.15 K)
Cp 215.43 J/(mol·K)

Disclaimer: The data presented in this table are estimations and should be used with an

understanding of their theoretical origin. Experimental validation is recommended for critical

applications.

Methodology for Thermochemical Data Estimation:
The Joback Method
The Joback method is a group contribution technique used for the estimation of various

thermophysical and thermochemical properties of pure organic compounds. The method is

founded on the principle that the properties of a molecule can be approximated by the sum of

contributions from its constituent functional groups.

Protocol for Estimation:

Molecular Structure Decomposition: The first step involves the dissection of the Methyl 3-
oxohexanoate molecule (C₇H₁₂O₃) into its fundamental groups as defined by the Joback

method.

1 x -CH3 (Methyl group)

2 x -CH2- (Methylene group)

1 x >C=O (Ketone group)

1 x -COO- (Ester group)
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1 x -CH2- (adjacent to the ester)

Group Contribution Summation: Each functional group is assigned a specific numerical

contribution for each property of interest (e.g., enthalpy of formation, Gibbs free energy of

formation, heat capacity). These contribution values are obtained from established tables for

the Joback method.

Property Calculation: The estimated property is calculated by summing the contributions of

all the groups present in the molecule, according to the following general formula:

Property = Σ (Ni × Contributioni)

where Ni is the number of occurrences of group i and Contributioni is the specific

contribution of that group to the property.

Application to Methyl 3-oxohexanoate:

Enthalpy of Formation (ΔHf°): ΔHf° = [1 × ΔHf°(-CH3)] + [3 × ΔHf°(-CH2-)] + [1 × ΔHf°

(>C=O)] + [1 × ΔHf°(-COO-)]

Gibbs Free Energy of Formation (ΔGf°): ΔGf° = [1 × ΔGf°(-CH3)] + [3 × ΔGf°(-CH2-)] + [1

× ΔGf°(>C=O)] + [1 × ΔGf°(-COO-)]

Heat Capacity (Cp): The heat capacity is estimated using a polynomial equation where the

coefficients are determined by summing the group contributions for each term of the

polynomial. Cp = (Σa - 37.93) + (Σb)T + (Σc)T² + (Σd)T³

By applying the specific group contribution values from the Joback method literature, the

estimated thermochemical data presented in the table above were derived.

Representative Reaction Pathway: Alkylation and
Decarboxylation of a β-Keto Ester
β-keto esters like Methyl 3-oxohexanoate are valuable intermediates in organic synthesis,

often undergoing alkylation at the α-carbon followed by hydrolysis and decarboxylation to yield

substituted ketones. The following diagram illustrates this general synthetic pathway.
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Caption: Synthetic pathway of a β-keto ester to a substituted ketone.

Conclusion
This technical guide provides estimated thermochemical data for Methyl 3-oxohexanoate,

offering a valuable resource for researchers and professionals in the absence of experimental

values. The outlined Joback method serves as a practical approach for estimating key

thermodynamic parameters. Furthermore, the visualized representative reaction pathway of

alkylation and decarboxylation highlights the synthetic utility of this class of compounds. It is

anticipated that this information will aid in the design, optimization, and safety assessment of

chemical processes involving Methyl 3-oxohexanoate.

To cite this document: BenchChem. [Navigating the Thermochemical Landscape of Methyl 3-
oxohexanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330201#thermochemical-data-for-methyl-3-
oxohexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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